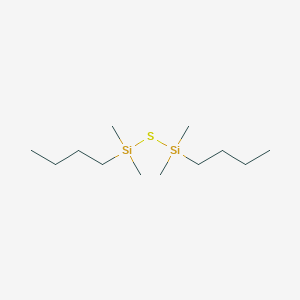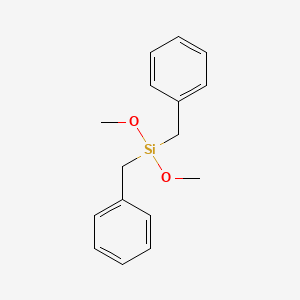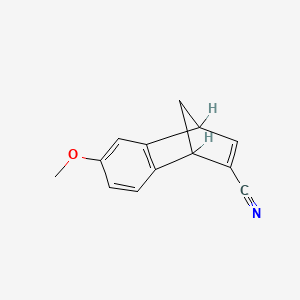
Diethyl 2-hydroxybutylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-hydroxybutylphosphonate is an organophosphorus compound that belongs to the class of phosphonates These compounds are characterized by the presence of a phosphonate group, which is a phosphorus atom bonded to three oxygen atoms, one of which is double-bonded
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl 2-hydroxybutylphosphonate can be synthesized through various methods. One common approach involves the reaction of diethyl phosphite with an appropriate aldehyde or ketone under basic conditions. The reaction typically proceeds via a Michaelis-Arbuzov reaction, where the diethyl phosphite reacts with the carbonyl compound to form the desired phosphonate.
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalysts. For example, cyanobacteria such as Arthrospira maxima, Nostoc cf. muscorum, and Nodularia sphaerocarpa have been used for the enantioselective bioreduction of diethyl esters of oxophosphonic acids . These biocatalysts offer high selectivity and efficiency, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-hydroxybutylphosphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The phosphonate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can regenerate the hydroxyl group.
Applications De Recherche Scientifique
Diethyl 2-hydroxybutylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Medicine: Research has explored its potential as a precursor for the development of pharmaceuticals.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of diethyl 2-hydroxybutylphosphonate involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites. The phosphonate group mimics the natural substrate of the enzyme, thereby blocking its activity. This mechanism is similar to that of other phosphonate-based inhibitors used in medicine .
Comparaison Avec Des Composés Similaires
Diethyl 2-hydroxybutylphosphonate can be compared with other similar compounds, such as:
Diethyl 2-oxo-2-phenylethylphosphonate: This compound has a phenyl group instead of a butyl group, which affects its reactivity and applications.
Diethyl 2-oxopropylphosphonate: This compound has a shorter carbon chain, which influences its chemical properties and uses.
Propriétés
Numéro CAS |
72019-12-6 |
|---|---|
Formule moléculaire |
C8H19O4P |
Poids moléculaire |
210.21 g/mol |
Nom IUPAC |
1-diethoxyphosphorylbutan-2-ol |
InChI |
InChI=1S/C8H19O4P/c1-4-8(9)7-13(10,11-5-2)12-6-3/h8-9H,4-7H2,1-3H3 |
Clé InChI |
HHDWGFBRTJYZKM-UHFFFAOYSA-N |
SMILES canonique |
CCC(CP(=O)(OCC)OCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![hydrogen sulfate;5-methoxy-4-methyl-2-[(2-methylsulfonyl-4-nitrophenyl)diazenyl]benzenediazonium](/img/structure/B14471759.png)


![[1-(Butylsulfanyl)but-3-EN-1-YL]benzene](/img/structure/B14471786.png)




![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)-](/img/structure/B14471803.png)
![2-[(Bromoacetyl)oxy]ethyl prop-2-enoate](/img/structure/B14471808.png)

![2-[2-(2-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14471812.png)
